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molecular formula C14H11ClF2O B8348482 (4-Chloro-2-fluorophenyl)(4-fluoro-2-methylphenyl)methanol

(4-Chloro-2-fluorophenyl)(4-fluoro-2-methylphenyl)methanol

Cat. No. B8348482
M. Wt: 268.68 g/mol
InChI Key: SKFVZPUAJHYDRD-UHFFFAOYSA-N
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Patent
US08063234B2

Procedure details

The title compound was prepared starting from 5.00 g (26.45 mmol) of 2-bromo-5-fluorotoluene and 5.03 g (31.74 mmol) of 4-chloro-2-fluorobenzaldehyde in analogy to the synthesis of the compound from Example 175A. A difference was that the crude product was purified twice by preparative HPLC. 4.84 g (65% of theory) of the title compound were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH3:9].[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[C:13]([F:19])[CH:12]=1.ClC1C=CC(C(C2C=CC(OC)=CC=2)O)=CC=1>>[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]([C:2]2[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=2[CH3:9])[OH:16])=[C:13]([F:19])[CH:12]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)C
Name
Quantity
5.03 g
Type
reactant
Smiles
ClC1=CC(=C(C=O)C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)OC
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
was purified twice by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C(O)C1=C(C=C(C=C1)F)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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